molecular formula C13H14N2O6S B2610834 (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate CAS No. 869071-22-7

(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

Cat. No. B2610834
CAS RN: 869071-22-7
M. Wt: 326.32
InChI Key: MQPGKGPYXAQHPD-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, also known as MDP, is a chemical compound with potential applications in scientific research. This compound is a sulfonate ester derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method of MDP involves the reaction of 4-methoxyphenylhydrazine with 1,3-dimethyl-2,4-dioxo-5-sulfonyl chloride.

Scientific Research Applications

Synthesis of Novel Compounds

Novel compounds synthesized from related chemical structures have shown potential as anti-inflammatory and analgesic agents. For instance, derivatives of benzodifuran and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and screened for their cyclooxygenase inhibition as well as analgesic and anti-inflammatory activities, showing significant results (Abu‐Hashem et al., 2020). These findings suggest that (4-Methoxyphenyl) derivatives can serve as precursors in creating compounds with potential therapeutic benefits.

Chemical Structure and Interactions

Studies on isomeric solvates of methoxypyrimidine have provided insights into their different hydrogen-bonded structures, which is crucial for understanding their chemical behavior and potential applications in drug design and other fields (Rodríguez et al., 2009). Additionally, the synthesis and characterization of highly substituted benzimidazolyl-nitrosopyrimidines reveal important aspects of their molecular and supramolecular structures, impacting their functional properties and applications (Cobo et al., 2018).

Material Science and Corrosion Inhibition

Pyrimidine-2-thione derivatives, which are structurally related to (4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their effective hindrance of the corrosion process by adsorption on the metal surface demonstrates their potential in material preservation and protection (Soltani et al., 2015).

properties

IUPAC Name

(4-methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-14-8-11(12(16)15(2)13(14)17)22(18,19)21-10-6-4-9(20-3)5-7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPGKGPYXAQHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate

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